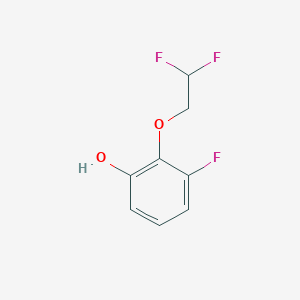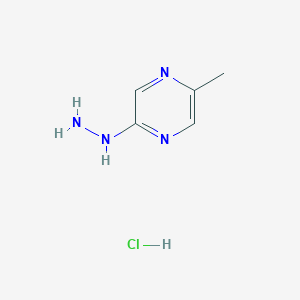
2-Hydrazino-5-methylpyrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-5-methylpyrazine hydrochloride is a derivative of hydrazine and pyrazine, known for its utility in various chemical reactions and biological activities. The hydrazino group attached to the pyrazine ring can act as a nucleophile, allowing it to participate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydrazino-5-methylpyrazine hydrochloride can be synthesized by reacting pyridine and hydrazine in a molar ratio of 1:1. The mixture is heated to 60-80°C and reacted for several hours, then cooled and crystallized to obtain the target product . Another method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazino-5-methylpyrazine hydrochloride undergoes various types of reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include azo compounds, amino derivatives, and substituted pyrazines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydrazino-5-methylpyrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Hydrazino-5-methylpyrazine hydrochloride involves its ability to act as a nucleophile, participating in various chemical transformations. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Hydrazino-5-methylpyrazine hydrochloride include:
- 2-Hydrazinyl-5-methylpyridine hydrochloride
- 2-Hydrazino-5-methylpyrazine
- Hydrazinopyridines
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both hydrazine and pyrazine. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C5H9ClN4 |
|---|---|
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
(5-methylpyrazin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-4-2-8-5(9-6)3-7-4;/h2-3H,6H2,1H3,(H,8,9);1H |
InChI-Schlüssel |
KJMFXLVUYJUASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


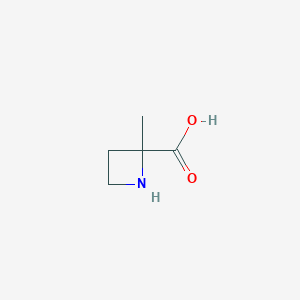

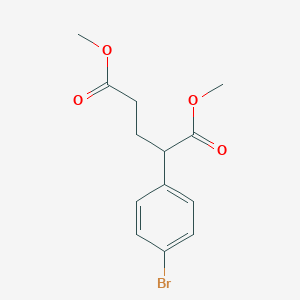
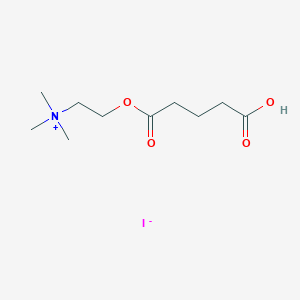
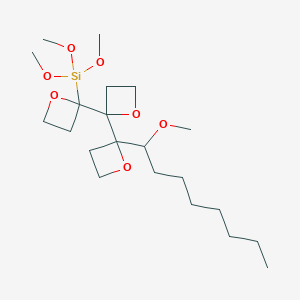

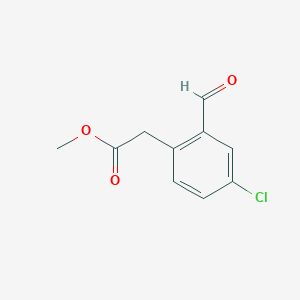
![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)
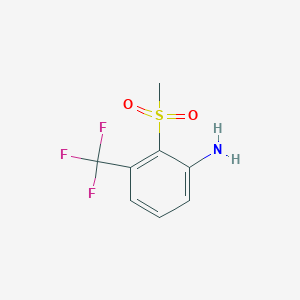
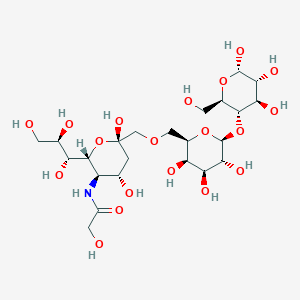

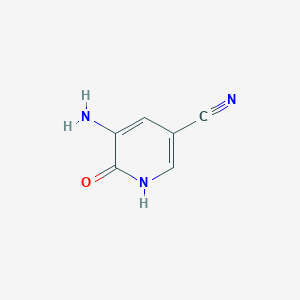
![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
